![molecular formula C13H15NO4 B3165442 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid CAS No. 899710-25-9](/img/structure/B3165442.png)
2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid
Overview
Description
The compound “2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid” is a chemical with the molecular formula C13H15NO4 and a molecular weight of 249.26 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CCC(C(=O)O)N1C2=CC=CC=C2OC(C1=O)C .Physical And Chemical Properties Analysis
This compound has a melting point of 163-166 °C . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid:
Pharmaceutical Development
This compound is often explored for its potential in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new medications. Researchers investigate its efficacy in treating conditions such as inflammation, cancer, and bacterial infections .
Biochemical Research
In biochemical studies, this compound is used to understand enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes can help elucidate the mechanisms of enzyme action and regulation, providing insights into metabolic diseases and potential therapeutic targets .
Agricultural Chemistry
This compound has applications in agricultural chemistry, particularly in the development of pesticides and herbicides. Its bioactivity against certain pests and weeds makes it a valuable tool for improving crop protection and yield .
Material Science
In material science, this compound is utilized for synthesizing novel materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and resistance to degradation, making it useful in various industrial applications .
Safety and Hazards
properties
IUPAC Name |
2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-9(13(16)17)14-10-6-4-5-7-11(10)18-8(2)12(14)15/h4-9H,3H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHQPAMCZCDDGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C2=CC=CC=C2OC(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162428 | |
Record name | α-Ethyl-2,3-dihydro-2-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid | |
CAS RN |
899710-25-9 | |
Record name | α-Ethyl-2,3-dihydro-2-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=899710-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Ethyl-2,3-dihydro-2-methyl-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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